
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide
説明
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide, also known as LQFM021, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. Furthermore, this compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. In cancer cells, this compound induces DNA damage, disrupts the mitochondrial membrane potential, and activates caspases, leading to apoptosis. Additionally, this compound inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In inflammation, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound activates the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes, such as heme oxygenase-1.
実験室実験の利点と制限
One of the advantages of using 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide in lab experiments is its high potency and selectivity towards cancer cells. Additionally, this compound has been shown to have low toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Furthermore, the in vivo efficacy and safety of this compound need to be evaluated in preclinical and clinical trials. Finally, the potential use of this compound as a combination therapy with other anticancer agents should be explored.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising anticancer, anti-inflammatory, and neuroprotective properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
科学的研究の応用
4-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to protect neurons from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.
特性
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-28-22-12-6-17(7-13-22)14-24-25-23(27)18-8-10-21(11-9-18)26-15-19-4-2-3-5-20(19)16-26/h2-14H,15-16H2,1H3,(H,25,27)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOKSNSZZOBQBO-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



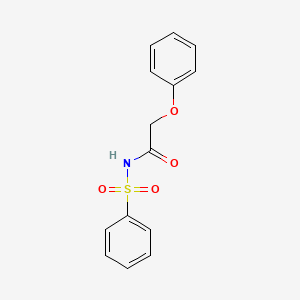
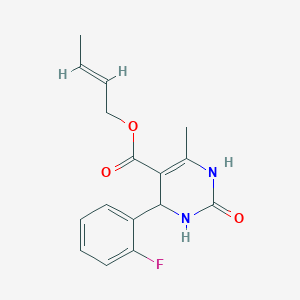
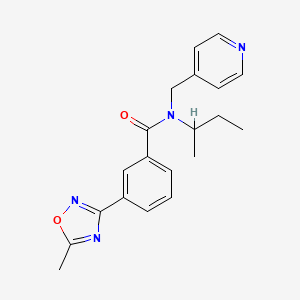
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3870679.png)
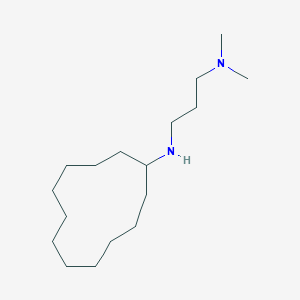


![N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3870705.png)
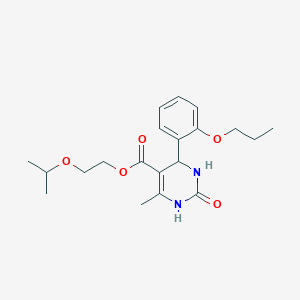
![N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide](/img/structure/B3870724.png)
![4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3870726.png)
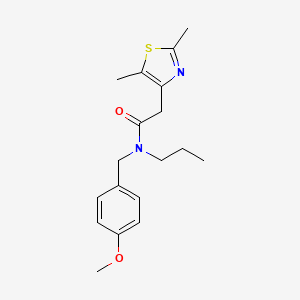
![3-[(4-fluorobenzyl)thio]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3870738.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B3870744.png)